

Application Notes and Protocols: Double-Blind Study of Mapracorat Ointment

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Audience: Researchers, scientists, and drug development professionals.

Introduction

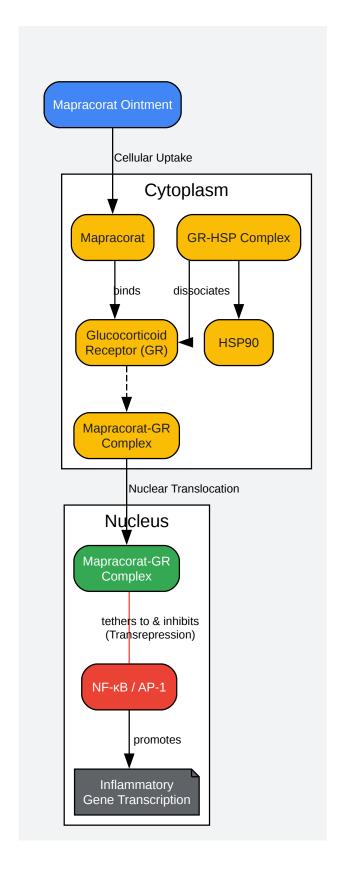
Mapracorat is a non-steroidal, selective glucocorticoid receptor agonist (SEGRA) under investigation for the topical treatment of inflammatory skin conditions such as atopic dermatitis. [1][2] As a SEGRA, Mapracorat is designed to preferentially mediate the transrepressive actions of the glucocorticoid receptor, which are associated with anti-inflammatory effects, over the transactivating functions linked to undesirable side effects like skin atrophy.[1][3] Its mechanism involves inhibiting pro-inflammatory mediators like TNF-α and modulating pathways such as the p38 MAP kinase pathway.[1][4] This document outlines a comprehensive experimental design for a Phase II, double-blind, placebo-controlled study to rigorously evaluate the efficacy and safety of Mapracorat ointment.

Signaling Pathway of Mapracorat

Upon application, **Mapracorat** penetrates the cell and binds to the cytosolic glucocorticoid receptor (GR). This causes the dissociation of heat shock proteins and the translocation of the **Mapracorat**-GR complex into the nucleus. In the nucleus, the complex primarily interferes with the activity of pro-inflammatory transcription factors, such as NF-kB and AP-1, through protein-protein interactions (transrepression).[4][5] This action suppresses the transcription of genes that code for inflammatory cytokines and chemokines.[6][7] Unlike traditional corticosteroids, **Mapracorat** has a reduced tendency to directly bind to glucocorticoid response elements



(GREs) on the DNA, a process known as transactivation, which is linked to many steroid-related side effects.[5]





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Caption: Simplified signaling pathway of Mapracorat.

Experimental Design

This study is designed as a multicenter, randomized, double-blind, parallel-group, placebo-controlled trial to assess the efficacy and safety of **Mapracorat** 0.1% ointment in subjects with moderate atopic dermatitis. Previous clinical trials have explored various concentrations, and this protocol focuses on a specific dose based on earlier findings.[2][8]

Study Objectives

- Primary Objective: To evaluate the efficacy of Mapracorat 0.1% ointment compared to a
 placebo vehicle in achieving treatment success at Week 4, defined as an Investigator's
 Global Assessment (IGA) score of 'clear' (0) or 'almost clear' (1) with at least a 2-point
 improvement from baseline.[9][10]
- Secondary Objectives:
 - To assess the change from baseline in the Eczema Area and Severity Index (EASI) score.
 [9][11]
 - To evaluate the reduction in pruritus (itch) as measured by a Peak Pruritus Numeric Rating Scale (NRS).[12][13]
 - To determine the percentage of subjects achieving a 75% reduction in EASI score (EASI-75).[9]
 - To evaluate the safety and tolerability of Mapracorat ointment through the documentation of adverse events (AEs).

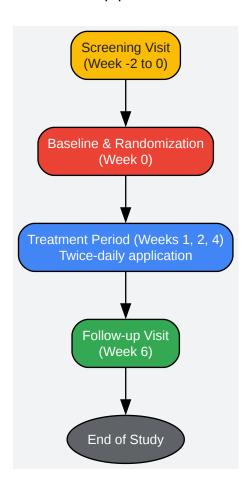
Study Population

The study will enroll approximately 150 subjects aged 12 years and older with a clinical diagnosis of atopic dermatitis for at least 6 months, an IGA score of 3 (moderate), and Body Surface Area (BSA) involvement of 3% to 20%.



Experimental Protocols Study Workflow

The trial will consist of a screening period of up to 2 weeks, a 4-week double-blind treatment period, and a 2-week post-treatment follow-up period.



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Caption: High-level experimental workflow for the clinical trial.

Randomization and Blinding

Subjects will be randomized in a 2:1 ratio to receive either **Mapracorat** 0.1% ointment or a matching placebo vehicle. The randomization will be stratified by age group (adolescent vs. adult). The study will be double-blind, meaning neither the subjects, investigators, nor sponsor personnel involved in the study conduct will know the treatment assignments. The placebo ointment will be identical in appearance, consistency, and packaging to the active drug.



Assessments and Procedures

Assessment	Schedule	Description
IGA Score	Baseline, Weeks 1, 2, 4, 6	Investigator's Global Assessment on a 5-point scale (0=clear to 4=severe).[9]
EASI Score	Baseline, Weeks 2, 4, 6	Eczema Area and Severity Index to measure the extent and severity of AD.[11]
Pruritus NRS	Daily (e-diary)	Patient-reported peak itch intensity over the past 24 hours on an 11-point scale.[12]
BSA (%)	Baseline, Week 4	Percentage of Body Surface Area affected by atopic dermatitis.
Adverse Events	All visits	Monitoring and recording of all adverse events and local tolerability.
Vital Signs	All visits	Standard measurement of blood pressure, heart rate, and temperature.

Data Presentation and Analysis

All collected data will be summarized and presented in tabular format for clear comparison between the treatment and placebo groups.

Table 1: Baseline Demographics and Clinical Characteristics



Characteristic	Mapracorat 0.1% (N≈100)	Placebo (N≈50)	Total (N≈150)
Age (years), Mean (SD)			
Age Group, n (%)	_		
12-17 years			
≥18 years	_		
Gender, n (%)	_		
Baseline IGA of 3, n (%)	100%	100%	100%
Baseline EASI, Mean (SD)			
Baseline Pruritus NRS, Mean (SD)	_		
Baseline BSA (%), Mean (SD)	_		

Table 2: Key Efficacy Outcomes at Week 4



Endpoint	Mapracorat 0.1% (N≈100)	Placebo (N≈50)	p-value
Primary Endpoint			
IGA Success (Score 0/1 & ≥2-pt drop), n (%)			
Secondary Endpoints			
Mean % Change from Baseline in EASI (SD)			
Proportion of Subjects Achieving EASI-75, n (%)			
Mean Change from Baseline in Pruritus NRS (SD)			

Table 3: Summary of Treatment-Emergent Adverse

Events (TEAEs)

Preferred Term, n (%)	Mapracorat 0.1% (N≈100)	Placebo (N≈50)
Any TEAE		
Application site pain	-	
Application site pruritus	-	
Headache	_	
Nasopharyngitis	_	
Upper respiratory tract infection		



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